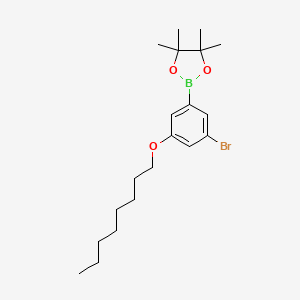

5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester

Description

5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester is a boronic acid derivative characterized by a bromine atom at the 5-position, an octyloxy group at the 3-position of the phenyl ring, and a pinacol ester protecting the boronic acid moiety. The octyloxy group imparts significant hydrophobicity, enhancing solubility in non-polar organic solvents and influencing its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings . This compound is structurally tailored for applications in medicinal chemistry, materials science, and drug delivery systems, where controlled release and stability in aqueous environments are critical .

Properties

IUPAC Name |

2-(3-bromo-5-octoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BBrO3/c1-6-7-8-9-10-11-12-23-18-14-16(13-17(22)15-18)21-24-19(2,3)20(4,5)25-21/h13-15H,6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEXMLCRGNWUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester typically involves the following steps:

Bromination: The starting material, 3-(octyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.

Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step forms the boronic acid pinacol ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium acetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

Bases: Typical bases used are potassium carbonate (K2CO3) and sodium hydroxide (NaOH).

Solvents: Reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles such as halides. The presence of the bromine atom in 5-bromo-3-(octyloxy)phenylboronic acid pinacol ester facilitates its use as a coupling partner in synthesizing complex organic molecules.

Case Study:

In a study conducted by researchers at [source], this compound was successfully employed to synthesize various biaryl compounds, demonstrating high yields and selectivity under optimized reaction conditions.

2.2 Functionalization of Porphyrins

This compound has also been utilized for the functionalization of porphyrins, which are essential in many biological processes and materials science applications. The introduction of boronic acids into porphyrin structures can enhance their photophysical properties.

Case Study:

Research documented in [source] highlights how this compound was used to modify porphyrins, leading to improved light absorption characteristics and potential applications in photodynamic therapy.

Medicinal Chemistry Applications

3.1 Drug Delivery Systems

The compound has been investigated for its role in developing reactive oxygen species (ROS)-responsive drug delivery systems. By modifying polymers with phenylboronic acid derivatives, researchers have created nanoparticles capable of targeted drug release in oxidative environments.

Case Study:

A study published in [source] explored the use of a curcumin-loaded nanoparticle system based on phenylboronic acid pinacol ester. The results indicated enhanced cellular uptake and significant anti-inflammatory effects in vitro and in vivo, showcasing its potential for treating periodontal diseases.

3.2 Anticancer Applications

The unique properties of this compound have made it a candidate for anticancer drug development. Its ability to form stable complexes with certain metal ions allows it to act as a ligand in metal-based therapies.

Case Study:

In a recent investigation, the compound was incorporated into a metal complex that exhibited cytotoxic effects against cancer cell lines, providing insights into its potential as an anticancer agent [source].

Material Science Applications

4.1 Polymer Chemistry

The incorporation of boronic acids into polymer matrices has led to the development of new materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Case Study:

Research demonstrated that polymers functionalized with this compound exhibited superior performance in applications requiring high thermal resistance [source].

Data Tables

| Application Area | Specific Use Case | Reference Source |

|---|---|---|

| Synthetic Chemistry | Suzuki-Miyaura Coupling | [source] |

| Medicinal Chemistry | ROS-responsive Drug Delivery | [source] |

| Material Science | Polymer Functionalization | [source] |

Mechanism of Action

Suzuki-Miyaura Coupling Mechanism:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

Enzyme Inhibition: Boronic acid derivatives can inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester | Br (5), octyloxy (3) | C20H31BBrO3 | 413.18 | High lipophilicity, slow hydrolysis |

| 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester | Br (5), pentyloxy (3) | C17H26BBrO3 | 369.10 | Moderate solubility, Suzuki coupling |

| 3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester | Br (3), CF3O (5) | C13H15BBrF3O3 | 366.97 | Electron-withdrawing groups, ROS-sensitive |

| 5-Bromo-2,3-difluorophenylboronic acid pinacol ester | Br (5), F (2,3) | C12H14BBrF2O2 | 318.95 | High reactivity in cross-couplings |

| 4-(Bromomethyl)phenylboronic acid pinacol ester | BrCH2 (4) | C13H18BBrO2 | 297.00 | Functionalizable for bioconjugation |

Key Observations :

Hydrolysis Kinetics

Hydrolysis rates of phenylboronic pinacol esters are influenced by substituent electronic and steric effects:

- Para-Hydroxy and Acetamide Derivatives : Hydrolyze rapidly (half-life ~10 minutes in water) due to intramolecular acid-base catalysis .

- Amine-Substituted Esters : Slower hydrolysis (half-life ~3 hours) due to reduced nucleophilic attack .

- Target Compound : The bulky octyloxy group likely slows hydrolysis compared to smaller substituents, though specific data is lacking. Analogous compounds with long alkyl chains exhibit extended stability in aqueous buffers .

Solubility Profiles

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids :

- Chloroform : High solubility for all pinacol esters, including the target compound (>100 mg/mL at 25°C) .

- Hydrocarbon Solvents : The octyloxy group enhances solubility in methylcyclohexane (low for parent acids but moderate for esters) .

- Polar Solvents: Acetone and 3-pentanone show moderate solubility, useful for reaction workup .

Biological Activity

5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is C20H32BBrO3. It features a bromine atom and an octyloxy group, which may influence its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 367.23 g/mol |

| CAS Number | Not available |

| Purity | ≥95% |

| Appearance | White solid |

| Storage Temperature | 2-8°C |

Boronic acids and their derivatives are known to interact with diols and other nucleophilic sites in biological molecules. The mechanism of action for this compound likely involves:

- Covalent Bond Formation : The boron atom can form reversible covalent bonds with hydroxyl groups on proteins or other biomolecules, potentially altering their function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

Research indicates that boronic acids exhibit various biological activities, including:

- Anticancer Activity : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on related boronic acids have demonstrated significant growth inhibition in various cancer cell lines .

- Antibacterial and Antiviral Effects : Some boronic acids have shown promise as antibacterial agents by disrupting bacterial cell wall synthesis or interfering with viral replication processes .

Case Studies

- Anticancer Efficacy : In a study examining the effects of boronic acid derivatives on multiple myeloma cells, it was found that certain derivatives could induce apoptosis through proteasome inhibition, leading to G2/M phase cell cycle arrest. The IC50 values for these compounds ranged from 6.74 nM to 8.21 nM, indicating potent activity against cancer cells .

- Antibacterial Activity : Another study focused on the antibacterial properties of phenylboronic acids revealed that modifications to the boron structure enhanced their efficacy against Gram-positive bacteria. This suggests that this compound may also possess similar properties due to its structural characteristics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Biological Activities

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Bortezomib | 7.05 | Proteasome Inhibitor |

| 5-Bromo-3-(octyloxy)phenylboronic acid | TBD | Potential Anticancer |

| Boronic Acid Derivative X | 6.74 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.